molecular formula C22H22N8O4 B15038846 6-Nitro-1,3-benzodioxole-5-carbaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone

6-Nitro-1,3-benzodioxole-5-carbaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone

Cat. No.: B15038846
M. Wt: 462.5 g/mol
InChI Key: OGQPLMDCHSJQMU-YDZHTSKRSA-N
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Description

4-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The initial step involves the nitration of 1,3-benzodioxole to introduce the nitro group.

    Hydrazone Formation: The nitrobenzodioxole is then reacted with hydrazine to form the corresponding hydrazone.

    Triazine Ring Formation: The hydrazone is further reacted with a phenyl-substituted triazine derivative under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.

    Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and conductivity.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of fluorescent probes for imaging and diagnostic applications.

Industry

    Dyes and Pigments: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.

    Sensors: It can be used in the development of chemical sensors for detecting various analytes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the nitro group and the triazine ring suggests potential interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-1,3,5-TRIAZIN-2-AMINE: Similar structure but lacks the piperidinyl group.

    4-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(MORPHOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE: Similar structure but contains a morpholinyl group instead of a piperidinyl group.

Uniqueness

The presence of the piperidinyl group in 4-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE enhances its solubility and potential interactions with biological targets, making it unique compared to its analogs.

Properties

Molecular Formula

C22H22N8O4

Molecular Weight

462.5 g/mol

IUPAC Name

2-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H22N8O4/c31-30(32)17-12-19-18(33-14-34-19)11-15(17)13-23-28-21-25-20(24-16-7-3-1-4-8-16)26-22(27-21)29-9-5-2-6-10-29/h1,3-4,7-8,11-13H,2,5-6,9-10,14H2,(H2,24,25,26,27,28)/b23-13+

InChI Key

OGQPLMDCHSJQMU-YDZHTSKRSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC4=C(C=C3[N+](=O)[O-])OCO4)NC5=CC=CC=C5

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4)NC5=CC=CC=C5

Origin of Product

United States

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